molecular formula C9H5F3O4 B182362 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid CAS No. 117186-03-5

5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid

Cat. No.: B182362
CAS No.: 117186-03-5
M. Wt: 234.13 g/mol
InChI Key: MFRAUNNXQCRKQI-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid is a high-value building block in materials science and catalysis, prized for its ability to imbue coordination polymers and metal-organic frameworks (MOFs) with enhanced stability and functionality . Its primary research value lies in its divergent coordination geometry and the distinct properties conferred by the trifluoromethyl group, such as increased thermal and chemical stability, and potential modulation of framework hydrophobicity and gas adsorption selectivity . This compound is extensively employed as an organic linker in the synthesis of novel MOFs, where it facilitates the creation of porous materials with potential applications in gas storage and separation technologies . Beyond porous materials, it serves as a key precursor in the synthesis of advanced ligands . The hydrolysis of its trifluoromethyl group under superacidic conditions, using fuming sulfuric acid and boric acid, provides a strategic route to carboxylic arylphosphines . These amphiphilic ligands are of significant interest in transition metal catalysis, where the combination of a π-acidic trifluoromethyl group and a versatile carboxylic acid group can lead to catalysts with unique activity and stability profiles . Furthermore, dicarboxylic acid derivatives are recognized as critical scaffolds in medicinal chemistry, for instance, acting as inhibitors of enzymes like ATP-citrate lyase (ACLY) in therapeutic development . For research use only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-(trifluoromethyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O4/c10-9(11,12)6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRAUNNXQCRKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622819
Record name 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117186-03-5
Record name 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with a suitable carboxylating agent under controlled conditions . The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid groups and aromatic ring system participate in oxidation processes:

  • Decarboxylation : Under thermal or basic conditions, one or both carboxylic acid groups may undergo decarboxylation to yield mono- or bis(trifluoromethyl)benzene derivatives .
  • Ring Oxidation : In the presence of strong oxidants like KMnO₄ or CrO₃, the benzene ring can be oxidized to form quinone-like structures, though the -CF₃ group generally stabilizes the ring against full degradation .

Key Conditions :

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
DecarboxylationNaOH (aq), 150°C3-(Trifluoromethyl)benzoic acid65%
Ring OxidationKMnO₄, H₂SO₄, reflux5-(Trifluoromethyl)-1,3-benzenediol42%

Reduction Reactions

The carboxylic acid groups are reducible to alcohols or alkanes:

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol, both -COOH groups can be reduced to -CH₂OH, yielding 5-(trifluoromethyl)benzene-1,3-dimethanol .
  • Lithium Aluminum Hydride (LiAlH₄) : Selective reduction of one -COOH group to -CH₂OH has been reported under controlled stoichiometry .

Experimental Data :

Reducing AgentTemperatureProductSelectivitySource
H₂/Pd-C80°C, 10 atm1,3-Bis(hydroxymethyl)-5-(trifluoromethyl)benzene78%
LiAlH₄ (1 equiv)0°C, THF3-(Hydroxymethyl)-5-(trifluoromethyl)benzoic acid>90%

Substitution Reactions

The -CF₃ group influences electrophilic substitution patterns:

  • Halogenation : Directed by the electron-withdrawing -CF₃ group, bromination at the 4-position occurs using Br₂/FeBr₃ .
  • Nucleophilic Aromatic Substitution (NAS) : Activated positions undergo substitution with amines or alkoxides under acidic conditions .

Example Reaction :

text
This compound + SOCl₂ → 1,3-Bis(chlorocarbonyl)-5-(trifluoromethyl)benzene

Conditions: Reflux in SOCl₂, 80°C, 6 hours .

Esterification and Amidation

The carboxylic acids readily form esters and amides:

  • Esterification : Methanol/H₂SO₄ yields dimethyl 5-(trifluoromethyl)isophthalate .
  • Amidation : Coupling with amines via EDCI/HOBt forms bis-amides, useful in pharmaceutical intermediates .

Yield Comparison :

DerivativeReagentSolventYield
Dimethyl esterCH₃OH/H₂SO₄Toluene88%
Bis-amide (R=CH₃)EDCI, HOBtDMF76%

Cross-Coupling Reactions

The -COOH groups can be converted to boronic esters for Suzuki-Miyaura couplings:

  • Boronation : Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts forms 1,3-bis(boronate)-5-(trifluoromethyl)benzene .

Catalytic System :

CatalystLigandSolventConversion
Pd(PPh₃)₄NoneDioxane92%
PdCl₂(dppf)dppfTHF85%

Acid-Catalyzed Reactions

In Brønsted superacids (e.g., CF₃SO₃H), the -CF₃ group undergoes protolytic defluorination, forming carbocations that participate in Friedel-Crafts alkylation with arenes like benzene .

Notable Example :
C9H5F3O4+CF3SO3HC7H5F3O2++CO2\text{C}_9\text{H}_5\text{F}_3\text{O}_4+\text{CF}_3\text{SO}_3\text{H}\rightarrow \text{C}_7\text{H}_5\text{F}_3\text{O}_2^++\text{CO}_2
Products: Trifluoromethyl-substituted diarylmethanes (isolated yields: 60-75%) .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily releasing CO₂ and HF .

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals:
TFBDA serves as a crucial intermediate in the synthesis of novel drug molecules. The incorporation of this compound into pharmaceutical structures can enhance their potency, bioavailability, and metabolic stability. The trifluoromethyl group plays a vital role in modulating the interactions of these drugs with biological targets, leading to improved therapeutic effects .

Specialty Chemicals and Materials:
In addition to pharmaceuticals, TFBDA is utilized in the synthesis of specialty chemicals and materials. Its unique structure allows it to impart distinct physical and chemical properties to the final products, making them valuable for various industrial applications .

Biological Applications

Enzyme Interaction Studies:
TFBDA is used in research exploring enzyme interactions and metabolic pathways involving fluorinated compounds. Its structural characteristics allow researchers to study how such compounds influence biological processes .

Pharmaceutical Research:
Ongoing studies focus on TFBDA's potential as an active pharmaceutical ingredient or intermediate. Research indicates that its unique binding affinities and reactivity can lead to the development of new therapeutic agents .

Industrial Applications

Agrochemicals:
TFBDA is also employed in the production of agrochemicals. Its ability to enhance the efficacy of agricultural products makes it an important compound in this sector .

Polymer Production:
The compound is involved in the synthesis of polymers where its trifluoromethyl group contributes to unique material properties, such as increased thermal stability and chemical resistance .

Case Studies

Several studies have highlighted the applications of TFBDA:

  • Drug Design:
    • A study demonstrated that incorporating TFBDA into drug candidates resulted in enhanced binding affinity to target proteins, improving their efficacy in preclinical models .
    • Research on its use in anti-cancer compounds showed that TFBDA derivatives exhibited significant activity against various cancer cell lines due to their improved metabolic stability .
  • Environmental Chemistry:
    • Investigations into the environmental impact of fluorinated compounds have utilized TFBDA to understand its degradation pathways and interactions with biological systems .
  • Material Science:
    • TFBDA has been used as a precursor for creating functionalized nanoparticles for medical devices, showcasing its versatility beyond traditional chemical applications .

Summary Table of Applications

Field Application Significance
PharmaceuticalsDrug synthesis and developmentEnhances potency and metabolic stability
Specialty ChemicalsProduction of unique materialsImparts distinct properties for industrial use
BiologyEnzyme interaction studiesFacilitates understanding of metabolic pathways
AgrochemicalsDevelopment of effective agricultural productsIncreases efficacy and performance
Polymer ScienceSynthesis of advanced polymersImproves thermal stability and chemical resistance

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Table 1: Key Substituent Properties

Compound Name Substituent Electronic Effect Steric Bulk Key Applications References
Benzene-1,3-dicarboxylic acid (H₂IA) None Neutral Low MOFs (e.g., CAU-10-H) [1, 10]
5-tert-Butylbenzene-1,3-dicarboxylic acid -C(CH₃)₃ Electron-donating High Porous coordination polymers [1, 6]
5-Hydroxybenzene-1,3-dicarboxylic acid -OH Electron-withdrawing Moderate Hydrogen-bonded networks [1]
5-(Pyridin-3-yl)benzene-1,3-dicarboxylic acid -C₅H₄N Coordination-active Moderate Luminescent MOFs [19]
This compound -CF₃ Strong electron-withdrawing Moderate High-stability MOFs, catalysis [18]

Key Findings:

  • Electronic Effects: The -CF₃ group in the target compound significantly lowers the pKa of carboxylic acid groups compared to unsubstituted H₂IA, enhancing metal-ligand binding strength . In contrast, the -C(CH₃)₃ group in 5-tert-butyl derivatives provides steric hindrance without strong electronic modulation, favoring porous MOF structures .
  • Steric Influence: While -CF₃ is less bulky than -C(CH₃)₃, it still reduces interpenetration in MOFs, improving gas adsorption selectivity .

Thermal and Chemical Stability

Table 2: Stability Comparison

Compound Thermal Decomposition (°C) Solubility in Polar Solvents Chemical Resistance References
H₂IA ~300 High (DMF, H₂O) Moderate [1, 10]
5-tert-Butyl derivative ~320 Moderate (DMF) High (hydrophobic) [6]
5-(Pyridin-3-yl) derivative >300 Low (DMF) Moderate [19]
5-(Trifluoromethyl) derivative >350 Low (DMF, acetone) Exceptional (acidic) [18]

Key Findings:

  • The -CF₃ group confers superior thermal stability (>350°C) due to strong C-F bonds and reduced oxidative degradation .
  • Low solubility in common solvents (e.g., DMF) necessitates optimized synthesis conditions for MOF fabrication .

MOF Performance

  • 5-tert-Butyl derivative MOFs: Higher surface area (~1200 m²/g) due to steric pore expansion .
  • 5-(Trifluoromethyl) derivative MOFs: Enhanced CO₂ uptake (3.2 mmol/g at 1 bar) and stability under humid conditions, attributed to hydrophobic -CF₃ groups .

Biological Activity

5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid (TFDMC) is an aromatic compound characterized by a trifluoromethyl group and two carboxylic acid functional groups at the 1 and 3 positions of the benzene ring. Its chemical formula is C₉H₅F₃O₄, and it has garnered attention due to its unique electronic properties and potential applications in medicinal chemistry and agriculture.

The trifluoromethyl group significantly influences the compound's reactivity and interactions with biological targets. This group enhances lipophilicity and electrophilicity, making TFDMC more reactive toward nucleophiles compared to similar compounds lacking this group. The compound is typically a white crystalline solid, soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

The biological activity of TFDMC is largely attributed to its structural characteristics, particularly the presence of the trifluoromethyl group. This group alters the electron density on the aromatic ring, influencing how TFDMC interacts with various biological targets. Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced binding affinities, which can be critical for drug design .

Case Studies and Research Findings

  • Antimicrobial Activity : TFDMC has been evaluated for its antimicrobial properties. Studies suggest that similar compounds with trifluoromethyl groups show significant anti-bacterial and anti-fungal activities. The mechanism often involves inhibition of key enzymes in microbial pathways .
  • Drug Design : The inclusion of trifluoromethyl groups in drug candidates has been shown to enhance potency. For instance, in studies involving serotonin uptake inhibitors, compounds with trifluoromethyl substitutions demonstrated increased potency compared to their non-fluorinated counterparts .
  • Inhibition Studies : Research has demonstrated that TFDMC can inhibit specific enzymes critical for various diseases. For example, compounds containing the trifluoromethyl group have been found to inhibit reverse transcriptase enzymes effectively, which are essential in viral replication processes .

Comparative Analysis with Similar Compounds

The following table summarizes key structural characteristics and biological activities of TFDMC compared to similar compounds:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
This compound Trifluoromethyl group at 5 positionEnhanced lipophilicity and reactivityAntimicrobial, potential drug candidate
Benzene-1,3-dicarboxylic acid Lacks trifluoromethyl groupMore hydrophilic; less lipophilicLower biological activity
4-Trifluoromethylbenzoic acid Trifluoromethyl group at para positionDifferent reactivity due to position of functional groupsVaries; context-dependent
5-Fluorobenzene-1,3-dicarboxylic acid Contains a fluorine atom instead of trifluoromethylLess electronegative; different biological activityGenerally lower activity than TFDMC

Applications in Medicinal Chemistry

TFDMC's unique properties make it a valuable candidate in medicinal chemistry. The compound's ability to enhance binding affinities and alter pharmacokinetic profiles positions it as a promising scaffold for developing new therapeutic agents targeting various diseases.

Potential Therapeutic Uses

  • Cancer Treatment : Due to its ability to inhibit key enzymes involved in cancer progression, TFDMC could be explored as a potential anticancer agent.
  • Antiviral Agents : The structural features might confer activity against viral pathogens by disrupting their replication mechanisms.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid with high purity?

  • Methodological Answer : The synthesis typically involves introducing the trifluoromethyl (-CF₃) group into the benzene ring via electrophilic substitution or coupling reactions. A common approach is the use of polyphosphoric acid (PPA) or other condensation agents to facilitate carboxylic acid group formation. For example, benzene-1,3-dicarboxylic acid derivatives are synthesized by reacting substituted precursors with reagents like trifluoromethyl iodide under controlled conditions. Purification is achieved via recrystallization or column chromatography.
  • Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of the -CF₃ group.
  • Monitor reaction progress via thin-layer chromatography (TLC).
    • Reference : Similar synthetic protocols for substituted dicarboxylic acids are detailed in .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹⁹F NMR : To confirm the presence of the -CF₃ group and aromatic protons.
  • IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL resolves bond lengths and angles (e.g., C-F: ~1.33 Å).
    • Data Table :
TechniqueKey Peaks/Parameters
¹⁹F NMRδ ≈ -60 to -65 ppm (CF₃)
IR (COOH)~2500–3000 cm⁻¹ (broad), ~1700 cm⁻¹
SCXRD (Unit Cell)Example: a = 10.998 Å, b = 9.276 Å
  • Reference : Crystallographic data from .

Advanced Research Questions

Q. How does the trifluoromethyl substituent influence the coordination behavior of benzene-1,3-dicarboxylic acid in metal-organic frameworks (MOFs)?

  • Methodological Answer : The electron-withdrawing -CF₃ group enhances ligand acidity, altering metal-ligand bond strength and framework topology. Comparative studies involve:

  • Potentiometric Titration : To measure pKa values (e.g., -CF₃ lowers pKa by ~1–2 units vs. -H or -tBu).
  • X-ray Diffraction : To analyze coordination modes (e.g., monodentate vs. bidentate binding).
    • Data Table :
SubstituentpKa (Carboxylic Acid)MOF Stability
-H~3.0Moderate
-CF₃~2.2High
-tBu~3.5Low
  • Reference : Substituent effects in MOFs are discussed in .

Q. What methodological approaches are used to analyze the effect of the trifluoromethyl group on the acidity of benzene-1,3-dicarboxylic acid?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculates electron density distribution and deprotonation energies.
  • Experimental Validation : Compare with derivatives (e.g., 5-hydroxy or 5-tert-butyl analogs) via titration.
    • Key Insight : The -CF₃ group withdraws electron density, stabilizing the conjugate base and increasing acidity.
    • Reference : Acidity trends in dicarboxylic acids are highlighted in .

Q. How can researchers resolve discrepancies in reported crystallographic data for derivatives of benzene-1,3-dicarboxylic acid?

  • Methodological Answer :

  • Cross-Validation : Use multiple refinement programs (e.g., SHELXL and Olex2) to ensure consistency.
  • Data Deposition : Share raw data in repositories like the Cambridge Structural Database (CSD).
    • Case Study : For 5-[(4-carboxybenzyl)oxy]benzene-1,3-dicarboxylic acid, unit cell parameters (a = 10.998 Å, V = 2618.0 ų ) were validated via independent refinement.
    • Reference : Crystallographic best practices are outlined in .

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